tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
CAS No.: 370880-83-4
Cat. No.: VC11997575
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 370880-83-4 |
|---|---|
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | tert-butyl 2,3-dihydropyrrolo[2,3-c]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h4,6,8H,5,7H2,1-3H3 |
| Standard InChI Key | CXJWLLXWCAVZNN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=NC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=NC=C2 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolo[2,3-c]pyridine scaffold, a bicyclic system combining pyrrole and pyridine rings. The 2,3-dihydro modification introduces partial saturation at the 2- and 3-positions, reducing aromaticity and altering electronic properties compared to fully aromatic analogs. The Boc group at the 1-position enhances solubility in organic solvents and stabilizes the nitrogen atom against undesired reactions during synthesis.
Molecular Formula: C₁₂H₁₅N₂O₂
Molecular Weight: 219.26 g/mol (calculated from atomic masses)
IUPAC Name: tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Key Structural Features:
-
Partially Saturated Core: The dihydro modification introduces two single bonds (C2–C3), increasing conformational flexibility.
-
Boc Protection: The tert-butyloxycarbonyl group masks the pyrrole nitrogen, preventing unwanted nucleophilic attacks.
-
Electron-Deficient Pyridine Ring: The pyridine moiety retains aromaticity, enabling π-π stacking interactions in biological systems.
Spectroscopic and Computational Data
While experimental data for this specific compound remains limited, insights can be extrapolated from related structures:
The reduced aromaticity lowers π-electron density, potentially increasing solubility in polar aprotic solvents compared to fully aromatic analogs .
Synthetic Methodologies
Core Scaffold Construction
The pyrrolo[2,3-c]pyridine core is typically assembled via cyclization reactions. A common route involves:
-
Larock Indole Synthesis: Palladium-catalyzed coupling of ortho-iodoanilines with alkynes generates the pyrrolopyridine skeleton. For dihydro derivatives, partial hydrogenation follows using H₂/Pd/C or transfer hydrogenation.
-
Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) introduces the protecting group.
Optimization Considerations:
-
Hydrogenation Selectivity: Catalytic hydrogenation must target the 2,3-positions without over-reducing the pyridine ring.
-
Inert Conditions: Reactions require anhydrous solvents (e.g., THF, DCM) and nitrogen atmospheres to prevent Boc group hydrolysis.
Industrial-Scale Production
Scalable synthesis employs continuous-flow reactors to enhance yield and purity:
| Parameter | Condition |
|---|---|
| Catalyst | 5% Pd/C (50–100 mesh) |
| Hydrogen Pressure | 30–50 psi |
| Temperature | 25–40°C |
| Residence Time | 2–4 hours |
Post-synthesis purification involves column chromatography (SiO₂, hexane/EtOAc) or recrystallization from ethanol/water mixtures.
Reactivity and Functionalization
Site-Selective Reactions
The dihydro core offers distinct reactivity compared to aromatic analogs:
-
C4 Position Electrophilicity: The pyridine nitrogen directs electrophilic substitution to C4, enabling nitration or halogenation.
-
Reductive Alkylation: The saturated C2–C3 bond permits hydrogenolysis, facilitating ring-opening reactions for hybrid scaffold synthesis.
Example Transformation:
Pharmaceutical Applications
Kinase Inhibitor Development
The dihydro scaffold mimics ATP-binding motifs in kinases, making it valuable for inhibitor design:
-
c-Met Inhibitors: Derivatives show nanomolar IC₅₀ values against mesenchymal-epithelial transition factor (c-Met), a target in oncology.
-
JAK2/STAT3 Pathway Modulation: Structural analogs inhibit Janus kinase 2, relevant in myeloproliferative disorders .
Central Nervous System (CNS) Agents
The Boc group enhances blood-brain barrier permeability:
| Derivative | Activity | Mechanism |
|---|---|---|
| NMDA Receptor Antagonists | Neuroprotection in stroke models | Glutamate site inhibition |
| MAO-B Inhibitors | Potential for Parkinson’s disease | Enzyme irreversible binding |
Challenges and Future Directions
Synthetic Limitations
-
Regioselectivity Control: Competing reactions during hydrogenation necessitate advanced catalytic systems.
-
Boc Group Stability: Acidic conditions during downstream processing risk deprotection, requiring orthogonal protecting groups.
Emerging Applications
-
PROTACs (Proteolysis-Targeting Chimeras): The scaffold’s rigidity aids in E3 ligase recruitment moiety design.
-
Covalent Inhibitors: Functionalization with acrylamides enables targeted cysteine engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume